molecular formula C24H21N3O4 B414998 N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B414998
M. Wt: 415.4g/mol
InChI Key: WMESISZMQCLKEP-UHFFFAOYSA-N
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Description

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole ring, a nitro group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzooxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Nitration: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzooxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the benzooxazole moiety.

    Medicine: Explored for its potential antitumor and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzooxazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share structural similarities but differ in the heterocyclic ring and functional groups.

    tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Similar in having a tert-butyl group but differs in the overall structure and applications.

Uniqueness

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its combination of a benzooxazole ring, nitro group, and benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4g/mol

IUPAC Name

N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C24H21N3O4/c1-24(2,3)17-9-12-21-20(14-17)26-23(31-21)15-7-10-18(11-8-15)25-22(28)16-5-4-6-19(13-16)27(29)30/h4-14H,1-3H3,(H,25,28)

InChI Key

WMESISZMQCLKEP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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